Ethanedione, dicyclohexyl-
Overview
Description
1,2-Dicyclohexylethane-1,2-dione is an organic compound with the molecular formula C₁₄H₂₂O₂ and a molecular weight of 222.323 g/mol It is characterized by two cyclohexyl groups attached to a central ethane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dicyclohexylethane-1,2-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2-dicyclohexylethane using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or basic medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, the production of 1,2-dicyclohexylethane-1,2-dione may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dicyclohexylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form cyclohexyl-substituted keto carboxylic acids.
Reduction: Reduction reactions can convert the dione moiety into corresponding diols.
Substitution: The compound can participate in substitution reactions, where one or both cyclohexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.
Substitution: Substitution reactions often require the presence of strong nucleophiles or electrophiles, along with appropriate solvents and catalysts.
Major Products Formed
Oxidation: Cyclohexyl-substituted keto carboxylic acids.
Reduction: Corresponding diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Dicyclohexylethane-1,2-dione has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-dicyclohexylethane-1,2-dione involves its interaction with molecular targets and pathways. In oxidation reactions, the compound undergoes a radical-chain mechanism where oxygen attacks the tertiary carbon atom of one cyclohexane ring, leading to the formation of cyclohexyl-substituted keto carboxylic acids . This process involves the opening of the cyclohexane ring and subsequent formation of the final products.
Comparison with Similar Compounds
Similar Compounds
1,2-Dicyclohexylethane: A related compound with a similar structure but lacking the dione moiety.
Cyclohexane-1,2-dione: A simpler dione compound with only one cyclohexyl group.
1,2-Diphenylethane-1,2-dione: A structurally similar compound with phenyl groups instead of cyclohexyl groups.
Uniqueness
1,2-Dicyclohexylethane-1,2-dione is unique due to its combination of two cyclohexyl groups and a central dione moiety. This structure imparts specific chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form a range of products further highlights its versatility and importance in scientific research and industrial applications .
Properties
IUPAC Name |
1,2-dicyclohexylethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDFMOMBVDVEHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473153 | |
Record name | Ethanedione, dicyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951-88-2 | |
Record name | 1,2-Dicyclohexylethane-1,2-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanedione, dicyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DICYCLOHEXYLETHANE-1,2-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ699JF2AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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